7-Epiclusianone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

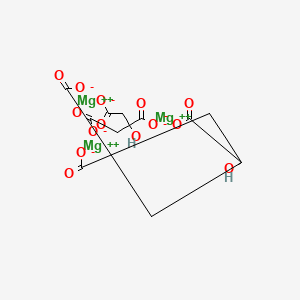

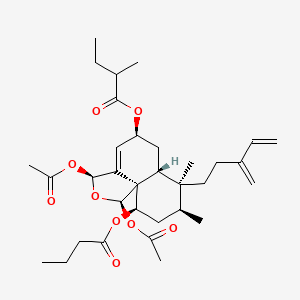

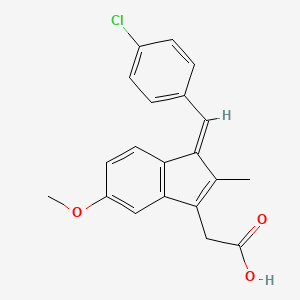

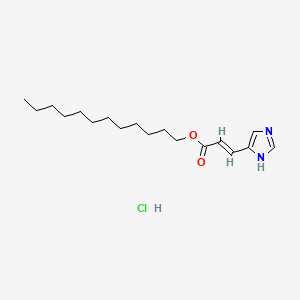

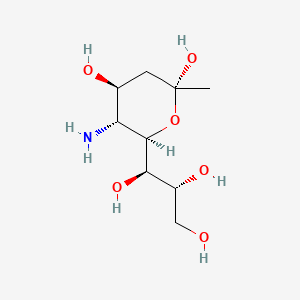

7-epiclusianone is an enone that is a tetraprenyl benzophenone derivative isolated from Rheedia gardneriana and Garcinia brasiliensis. It exhibits anti-allergic, antibacterial, trypanocidal and vasodilating activities. It has a role as a metabolite, an anti-allergic agent, an antibacterial agent, a trypanocidal drug, a vasodilator agent and an anti-inflammatory agent. It is an enol, an enone, a bridged compound and an aromatic ketone.

Aplicaciones Científicas De Investigación

Antinociceptive and Anti-inflammatory Properties

7-Epiclusianone, extracted from Garcinia brasiliensis, demonstrates significant anti-inflammatory and antinociceptive activities. It effectively reduces paw edema, inhibits leukocyte recruitment, and decreases nociception in various animal models, indicating its potential in treating inflammatory diseases (Santa-Cecília et al., 2011).

Relaxation of Airway Smooth Muscle

This compound relaxes airway smooth muscle through activation of the nitric oxide-cGMP pathway. Its ability to inhibit contractions induced by various stimuli in guinea pig tracheal rings and reduce bronchial obstruction in mice suggests potential applications in asthma therapy (Coelho et al., 2008).

Dental Applications: Inhibiting Streptococcus mutans

This compound has been shown to effectively disrupt Streptococcus mutans biofilm development, thereby reducing the pathogenicity of this bacterium in dental caries. Its combination with fluoride enhances cariostatic properties, suggesting a novel approach in dental care (Murata et al., 2010).

Anticancer Activity

Studies reveal this compound's potential as an anticancer agent, particularly against glioblastoma cells. It inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest, making it a promising candidate for further cancer research (Sales et al., 2015).

Vascular Effects

At low concentrations, this compound induces endothelium-dependent vasodilatation in rat aortic rings, while at higher concentrations, it causes vasoconstriction. This dual action suggests its potential in modulating vascular functions (Cruz et al., 2006).

Anxiolytic-Like Effect

This compound demonstrates an anxiolytic-like effect in mice models, as evident by changes in behavioral performance in open field and elevated plus maze tests. These findings open avenues for its potential use in anxiety treatment (Veloso et al., 2018).

Schistosomicidal Activity

This compound exhibits significant schistosomicidal activity, especially against Schistosoma mansoni. Its effectiveness in reducing worm burden in infected mice and its pharmacokinetic properties suggest its potential as an alternative treatment for schistosomiasis (Castro et al., 2018).

Propiedades

Fórmula molecular |

C33H42O4 |

|---|---|

Peso molecular |

502.7 g/mol |

Nombre IUPAC |

(1R,3Z,5S,7S)-3-[hydroxy(phenyl)methylidene]-6,6-dimethyl-1,5,7-tris(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C33H42O4/c1-21(2)14-15-25-20-32(18-16-22(3)4)28(35)26(27(34)24-12-10-9-11-13-24)29(36)33(30(32)37,31(25,7)8)19-17-23(5)6/h9-14,16-17,25,34H,15,18-20H2,1-8H3/b27-26-/t25-,32-,33+/m0/s1 |

Clave InChI |

KLFBRRJTELLZLW-RMKGZORESA-N |

SMILES isomérico |

CC(=CC[C@H]1C[C@]2(C(=O)/C(=C(\C3=CC=CC=C3)/O)/C(=O)[C@](C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C |

SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC=CC=C3)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C |

SMILES canónico |

CC(=CCC1CC2(C(=O)C(=C(C3=CC=CC=C3)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C |

Sinónimos |

7-epi-clusianone 7-epiclusianone clusianone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.